molecular formula C16H10ClNO3 B7959293 6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid

6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid

Cat. No.: B7959293
M. Wt: 299.71 g/mol
InChI Key: DYUJVGCEPFDDFC-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid (CAS 94205-21-7) is a dihydroquinoline-based compound of high interest in medicinal chemistry research. This chemical scaffold serves as a key intermediate for the development of novel therapeutic agents. Its structure is characterized by a planar quinoline ring system, which facilitates interactions with biological macromolecules . Primary Research Applications & Value: - Cyclooxygenase-2 (COX-2) Inhibition: The 4-carboxyl quinoline moiety is a recognized scaffold for designing potent and selective COX-2 inhibitors . Derivatives of this compound class have been synthesized and evaluated for their anti-inflammatory potential, with structure-activity relationship (SAR) studies indicating that inhibitory activity is influenced by the lipophilic nature of substituents on the quinoline ring . - Anticancer Research: Related quinoline derivatives demonstrate significant potential in oncology research through multiple mechanisms. These include the inhibition of tubulin polymerization, which arrests the cell cycle and induces apoptosis in cancer cells , and the suppression of tyrosine kinases like EGFR, a key target in cancer cell proliferation . - Antibacterial Research: Quinoline-2-carboxylic acid derivatives are a class of important materials studied for their anti-tuberculosis activity . Furthermore, analogous quinoline compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions, adhering to all laboratory safety protocols.

Properties

IUPAC Name

6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(16(20)21)15(19)18-12/h1-8H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUJVGCEPFDDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Quinoline Core Formation

The quinoline scaffold forms the structural backbone of the target compound. A widely reported method involves the cyclization of ethyl benzoyl acetate under acidic conditions. For instance, treatment of ethyl benzoyl acetate with concentrated sulfuric acid at 80–100°C for 4–6 hours yields 2-oxo-4-phenylquinoline as a key intermediate . This reaction proceeds via intramolecular condensation, with the phenyl group pre-installed at position 4.

Reaction Conditions:

ParameterValue
SolventNone (neat H2SO4)
Temperature80–100°C
Time4–6 hours
Yield68–72%

Characterization of the intermediate via 1H NMR^1 \text{H NMR} (300 MHz, CDCl3_3) reveals distinct signals at δ 7.43 (s, 1H, H-3), 7.19–8.53 (m, 8H, H-Ar), and 4.18 (q, 2H, OCH2_2) . The carbonyl stretch at 1719 cm1^{-1} in IR spectroscopy confirms the 2-oxo group .

Electrophilic Chlorination at Position 6

Introducing the chloro substituent at position 6 requires precise regioselective control. While direct chlorination of 2-oxo-4-phenylquinoline remains challenging due to electronic deactivation by the oxo group, pre-functionalization strategies have shown promise. One approach involves the use of 3-chloroaniline derivatives in Gould-Jacobs-type cyclizations. Reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate in refluxing ethanol, followed by cyclization in polyphosphoric acid (PPA), generates 6-chloro-4-hydroxyquinoline-3-carboxylate . Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the 4-hydroxy group to a ketone, yielding 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate .

Optimized Chlorination Protocol:

ParameterValue
Starting Material3-Chloroaniline
ReagentDiethyl ethoxymethylenemalonate
Cyclization AgentPolyphosphoric acid
Oxidizing AgentDDQ
Yield (Overall)43–47%

Carboxylation and Ester Hydrolysis

The 3-carboxylic acid moiety is introduced via hydrolysis of ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate. Treatment with aqueous NaOH (10% w/v) in ethanol at reflux for 3 hours cleaves the ester bond, followed by acidification with HCl to precipitate the free acid .

Hydrolysis Conditions:

ParameterValue
BaseNaOH (10% w/v)
SolventEthanol/H2O (1:1)
Temperature80°C
Time3 hours
Yield89–92%

Post-hydrolysis characterization via 13C NMR^{13} \text{C NMR} (75 MHz, DMSO-d6_6) shows a carbonyl signal at δ 167.8 ppm (C=O), while the absence of the ethyl ester peak (δ 14.2 ppm) confirms complete hydrolysis .

Alternative Pathways: Domino Reactions

Recent advances employ domino reactions to streamline synthesis. For example, benzylic azides undergo thermal decomposition in the presence of DDQ, forming quinoline-3-carboxylates in a single pot . Adapting this method, 6-chloro-2-oxo-4-phenylquinoline-3-carboxylic acid is accessible by substituting the azide precursor with a chlorinated variant.

Domino Reaction Parameters:

ParameterValue
Azide Precursor6-Chlorobenzyl azide
Oxidizing AgentDDQ
SolventDichloromethane
Time12–24 hours
Yield35–40%

Challenges and Optimization

A critical challenge lies in balancing regioselectivity and yield during chlorination. Competing reactions, such as over-oxidation or para-substitution, necessitate careful control of reaction stoichiometry. For instance, excess POCl3_3 in chlorination steps leads to di- or tri-chlorinated byproducts, reducing the yield of the desired mono-chloro compound .

Key Optimization Strategies:

  • Use of Lewis acids (e.g., AlCl3_3) to enhance electrophilic substitution at position 6 .

  • Low-temperature (−10°C) chlorination to minimize side reactions .

Industrial-Scale Considerations

Scaling up the synthesis requires addressing solvent recovery and catalyst reuse. Continuous flow reactors improve heat transfer during exothermic cyclization steps, while immobilized enzymes (e.g., lipases) catalyze ester hydrolysis with >90% efficiency, reducing waste .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group and ester derivatives undergo hydrolysis under basic or acidic conditions:

Reaction TypeConditionsProductYieldSource
Ester hydrolysis10% NaOH, reflux6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid63%
Hydrazide formationHydrazine hydrate (80%), ethanol, reflux6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carbohydrazide70%

Key Findings :

  • Hydrolysis of ethyl esters (e.g., 24 in ) requires thiourea and anhydrous K₂CO₃ in ethanol.

  • Hydrazine hydrate selectively converts esters to hydrazides without affecting the chlorine or phenyl groups .

Condensation Reactions

The ketone and carboxylic acid groups participate in condensation with nucleophiles:

SubstrateReagents/ConditionsProductYieldSource
Carboxylic acid + hydrazineEthanol, refluxHydrazono-quinoline derivatives61–81%
Carboxylic acid + aminesEDC/TEA in DMFAmides (e.g., 44–49 )42–81%

Example Reaction :
Condensation with isonicotinohydrazide forms benzohydrazide ligands for metal complexes :

6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid+isonicotinohydrazideEtOH, refluxN′-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide[1]\text{this compound} + \text{isonicotinohydrazide} \xrightarrow{\text{EtOH, reflux}} \text{N′-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide} \quad[1]

Substitution Reactions

The chlorine atom at position 6 is susceptible to nucleophilic substitution:

NucleophileConditionsProductYieldSource
MorpholineDMAP catalyst, ethanol2-Morpholinoquinoline-3-carbaldehyde70–98%
ThiomorpholineK₂CO₃, ethanol, MW irradiation2-Thiomorpholinoquinoline derivativesHigh

Mechanistic Insight :
Substitution proceeds via an SNAr mechanism, accelerated by electron-withdrawing groups (e.g., ketone and carboxylic acid) .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

Starting MaterialReagents/ConditionsProductYieldSource
Hydrazide derivativeAcetic acid, refluxPyrazolo[3,4-b]quinoline65–71%
Carboxylic acid + malononitrileL-proline catalyst, MW irradiationPyrano[3,2-c]chromenones70–90%

Example :
Reaction with phenyl hydrazine followed by cyclization yields 1-phenyl-1H-pyrazolo[3,4-b]quinoline :

6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acidPhNHNH2,Δ6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline[1]\text{this compound} \xrightarrow{\text{PhNHNH}_2, \Delta} \text{6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline} \quad[1]

Oxidation and Reduction

Functional group interconversions are well-documented:

Reaction TypeConditionsProductYieldSource
Aldehyde oxidationI₂, K₂CO₃, methanolCarboxylic acid esters (e.g., 63a–q )70–98%
Imine reductionNaBH₄, methanolAmines (e.g., 28a–d )65–85%

Notable Application :
Oxidation of the aldehyde to carboxylic acid esters enables further derivatization for drug discovery .

Suzuki Coupling

The phenyl group undergoes cross-coupling to introduce substituents:

Boronic AcidConditionsProductYieldSource
2-Fluorophenylboronic acidPd catalyst, MW irradiation4-(2-Fluorophenyl)quinoline derivatives60–75%

SAR Insight :
Electron-withdrawing groups (e.g., -F) enhance binding affinity to biological targets like VEGFR-2 .

Complexation Reactions

The carboxylic acid and hydrazide groups form coordination complexes:

LigandMetal SaltApplicationSource
N′-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazideCu(II), Fe(III)Catalytic and antimicrobial agents

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit notable antimicrobial properties. 6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In one study, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent .

Anticancer Properties
The compound has also shown promise in anticancer research. A study evaluated its effects on human cancer cell lines, revealing that it induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, suggesting its utility in targeted cancer therapies .

Material Science

Synthesis of Functional Materials
this compound serves as a precursor in the synthesis of various functional materials. Researchers have utilized it to create polymeric materials with enhanced thermal stability and mechanical properties. For instance, incorporating this compound into polycarbonate matrices resulted in improved impact resistance and thermal degradation temperature .

Analytical Chemistry

Spectroscopic Applications
The compound's unique chemical structure allows for its application in spectroscopic analysis. It has been used as a standard reference material for calibrating mass spectrometry techniques due to its distinct mass spectral profile .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis via caspase activation
HeLa15Modulation of Bcl-2 proteins

Case Studies

Case Study 1: Antimicrobial Efficacy
In a double-blind study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of various quinoline derivatives, including 6-chloro derivatives, against multi-drug resistant bacterial infections. The results highlighted the potential of this compound as a lead structure for developing new antibiotics .

Case Study 2: Cancer Research
A recent publication in Cancer Letters explored the cytotoxic effects of several quinoline derivatives on cancer cell lines. The study concluded that 6-chloro derivatives exhibited significant anti-proliferative effects, suggesting further investigation into their mechanisms could reveal new therapeutic pathways .

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The biological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid Cl (C6), =O (C2), Ph (C4), COOH (C3) C₁₆H₁₀ClNO₃ 299.71 g/mol Moderate polarity due to phenyl and carboxylic acid groups; potential antibacterial activity .
6-Chloro-4-hydroxyquinoline-3-carboxylic acid Cl (C6), OH (C4), COOH (C3) C₁₀H₆ClNO₃ 223.61 g/mol Higher polarity than phenyl-substituted analog; reduced lipophilicity .
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cl (C7), F (C6), F-Ph (C1), =O (C4), COOH (C3) C₁₆H₈ClF₂NO₃ 349.69 g/mol Enhanced electronegativity from fluorine; improved DNA gyrase inhibition .
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Cl (C7), Et (C1), F (C6), =O (C4), COOH (C3) C₁₂H₁₀ClFNO₃ 285.66 g/mol Ethyl group enhances metabolic stability; fluorination increases bioavailability .
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid Cl (C6), 3-Me-Ph (C2), COOH (C4) C₁₇H₁₂ClNO₂ 297.74 g/mol Carboxylic acid at C4 instead of C3 alters binding interactions; methylphenyl increases lipophilicity .

Biological Activity

6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid, a quinoline derivative, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its antibacterial and antiviral effects, as well as potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₀ClNO₃
  • Molecular Weight : 299.71 g/mol
  • CAS Number : 94205-21-7

Antiviral Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral properties. A related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, was shown to inhibit HIV replication effectively in human primary cells. It demonstrated an effective concentration (EC50) of approximately 1.5 µM and a selective index of 1134 against HIV strains . This suggests that structural modifications in quinoline derivatives can enhance their antiviral efficacy.

Antibacterial Activity

The antibacterial properties of quinoline derivatives are well-documented. In a study evaluating various quinoline compounds, including those structurally similar to this compound, significant activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a compound with similar structure exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against S. aureus, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus64
Compound BEscherichia coli128
Compound CBacillus subtilis>256
Compound DPseudomonas aeruginosa>256

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or interference with vital cellular processes. For example, the antiviral activity against HIV is attributed to the inhibition of viral DNA synthesis in host cells . Similarly, the antibacterial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various quinoline derivatives for their biological activities. The findings indicated that modifications at specific positions on the quinoline ring significantly influenced their antibacterial potency. Compounds with longer side chains demonstrated enhanced activity against E. coli, while rigid cyclic amino groups were more effective against Gram-positive bacteria .

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted anilines with β-ketoesters or via multi-step functionalization of pre-formed quinoline scaffolds. For example:

  • Stepwise functionalization : Starting from a quinoline core, chlorination at the 6-position can be achieved using POCl₃ or other chlorinating agents under controlled conditions. Subsequent oxidation at the 2-position introduces the oxo group .
  • Catalyzed cyclization : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the phenyl group at the 4-position. Solvents like dimethylformamide (DMF) or toluene are commonly used, with reaction temperatures optimized between 80–120°C .
  • Yield optimization : Purification via column chromatography or recrystallization in ethanol/water mixtures ensures >90% purity .

Q. How is the compound characterized for structural confirmation and purity?

A combination of spectroscopic and analytical methods is employed:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For instance, the 4-phenyl group shows characteristic splitting patterns in the aromatic region (δ 7.2–7.6 ppm) .
  • X-ray crystallography : Single-crystal diffraction resolves bond angles (e.g., C3–C4–C9 = 121.72° in related derivatives) and confirms planar quinoline geometry .
  • HPLC : Purity ≥95% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during synthesis?

Contaminants often arise from incomplete cyclization or halogenation. Strategies include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity for phenyl group introduction, reducing dimerization by-products .
  • Solvent effects : Polar aprotic solvents like DMF enhance solubility of intermediates, while toluene minimizes side reactions at elevated temperatures .
  • Temperature control : Slow addition of chlorinating agents (e.g., POCl₃) at 0–5°C prevents over-chlorination .

Q. What methodologies resolve contradictions in spectroscopic data for structural isomers?

Discrepancies between computational models and experimental data (e.g., NMR chemical shifts) require:

  • DFT calculations : Comparing computed vs. observed ¹³C NMR shifts (using B3LYP/6-31G* basis sets) identifies dominant tautomers or conformational isomers .
  • 2D NMR techniques : HSQC and HMBC correlations clarify connectivity, especially in crowded aromatic regions .
  • Isotopic labeling : ¹⁵N or ²H labeling tracks proton exchange in the 1H-quinoline ring under acidic/basic conditions .

Q. How can computational models predict biological activity based on structural analogs?

Quantitative structure-activity relationship (QSAR) studies on similar quinolines (e.g., 6-(4-chlorophenyl) derivatives) suggest:

  • Pharmacophore mapping : The 3-carboxylic acid group enhances binding to metalloenzymes (e.g., bacterial DNA gyrase), while the 4-phenyl group improves lipophilicity for membrane penetration .
  • Docking simulations : Molecular docking against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) predicts inhibition constants (Ki) in the µM range .

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